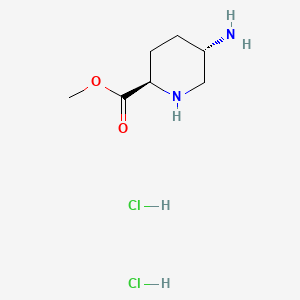

methyl (2R,5S)-5-aminopiperidine-2-carboxylate;dihydrochloride

Description

Methyl (2R,5S)-5-aminopiperidine-2-carboxylate dihydrochloride (molecular formula: C₈H₁₈N₂O₂·2HCl, molecular weight: 245.15 g/mol) is a chiral piperidine derivative characterized by a methyl ester at the 2-position and an amino group at the 5-position of the piperidine ring. Synthesized via reaction of 2R-78 with methanolic HCl, it yields 97% as colorless crystals with a melting point of 240°C . Structural confirmation includes ¹H-NMR (δ 3.80 ppm for OCH₃) and ¹³C-NMR (δ 170.87 ppm for the ester carbonyl) .

Properties

Molecular Formula |

C7H16Cl2N2O2 |

|---|---|

Molecular Weight |

231.12 g/mol |

IUPAC Name |

methyl (2R,5S)-5-aminopiperidine-2-carboxylate;dihydrochloride |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-3-2-5(8)4-9-6;;/h5-6,9H,2-4,8H2,1H3;2*1H/t5-,6+;;/m0../s1 |

InChI Key |

KJCRLAZNZKYKIR-KXSOTYCDSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H](CN1)N.Cl.Cl |

Canonical SMILES |

COC(=O)C1CCC(CN1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

A common approach begins with N-protected L-pyroglutamate or amino acid derivatives that provide the chiral backbone. For example, the ring-opening of N-protected L-pyroglutamate with trimethylsulfoxonium iodide extends the carbon chain, which is then converted to an imine intermediate by reaction with benzyloxyimino reagents. This intermediate undergoes deprotection under acidic conditions, cyclization under alkaline conditions, and reduction to yield the piperidine core with the desired stereochemistry.

Organometallic Approaches

Organometallic chemistry offers a versatile route to substituted piperidines, including the target compound. The process involves:

- Preparation of β-aminoalkyl zinc iodides from amino acids such as L-serine or L-iodoalanine

- Copper-catalyzed allylation with chlorinated allyl reagents (e.g., 3-chloro-2-(chloromethyl)prop-1-ene)

- Cyclization using bases like sodium hydride to form 5-methylene piperidines

- Subsequent stereoselective hydrogenation to produce 2,5-disubstituted piperidines with high enantiomeric purity

This method allows for fine control over stereochemistry and substitution patterns.

Radical Cyclization and Palladium-Catalyzed Methods

Alternative routes include:

- Radical 5-exo cyclization of aziridines containing phenylselenide groups to form 5-methylene piperidines, which can be hydrogenated to the desired aminopiperidine derivatives.

- Palladium-catalyzed allylic amination followed by Michael addition to build the piperidine ring system with precise substitution patterns.

- Pd-trimethylenemethane (Pd-TMM) complex-mediated formal [3+3] cycloaddition of aziridines to form 5-methylene piperidines.

These methods provide alternative stereoselective routes to the target compound or its precursors.

Representative Synthetic Scheme Summary

In-Depth Research Findings and Data

Stereoselectivity and Yield

- Hydrogenation of 5-methylene piperidines with trifluoroacetic acid (TFA) protecting groups shows higher stereoselectivity compared to Boc-protected analogs, yielding diastereomeric 5-methyl-2-substituted piperidines in yields ranging from 55% to 85%.

- Copper-catalyzed allylation using CuBr·DMS provides higher yields for β-amino organozinc reagents compared to CuCN·2LiCl, which is critical for the preparation of intermediates leading to the target compound.

Chiral Pool Utilization

Reaction Conditions Optimization

- Palladium-catalyzed allylic amination and subsequent Michael addition require careful control of temperature and ligand environment to maximize yield and stereoselectivity.

- Radical cyclization approaches necessitate the use of radical initiators such as AIBN and tri-n-butyltin hydride under inert atmosphere to achieve efficient ring closure.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,5S)-5-aminopiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl (2R,5S)-5-aminopiperidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of methyl (2R,5S)-5-aminopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit or activate specific enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Diastereomeric Variants

Compound: Methyl (2S,5S)-5-aminopiperidine-2-carboxylate dihydrochloride

- Molecular Formula : C₈H₁₈N₂O₂·2HCl (identical to target compound).

- Key Differences: Stereochemistry: 2S configuration vs. 2R in the target compound. Melting Point: 220°C (vs. 240°C for 2R,5S) . Synthesis: Derived from 2S-89 with 96% yield, indicating similar synthetic efficiency but distinct stereochemical outcomes .

Impact of Stereochemistry :

The 2S,5S diastereomer exhibits altered NMR shifts (e.g., δ 51.50 ppm for C-2´ vs. δ 43.23 ppm in the 2R,5S form), highlighting stereochemical influences on electronic environments .

Substituent-Modified Analogs

Compound: Methyl (2S,5S)-(1-Methyl-5-amino-piperidin-2-yl)-acetate dihydrochloride

- Molecular Formula : C₁₄H₂₆N₂O₄·2HCl (MW: 259.18 g/mol).

- Key Differences :

Functional Group Variants

Compound : (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₁NO₃·HCl (MW: 181.62 g/mol).

- Key Differences: Functional Group: Hydroxyl (-OH) replaces the amino (-NH₂) group. Acid/Base Properties: Carboxylic acid (pKa ~2–3) vs. ester (neutral) in the target compound, affecting ionization and solubility .

Compound : Methyl 4-Hydroxypiperidine-2-carboxylate (CAS 7512-17-6)

- Structural Variation: Hydroxyl at the 4-position instead of amino at the 5-position.

- Implications: Altered hydrogen-bonding capacity and metabolic stability compared to the amino-substituted target .

Physicochemical Properties Comparison

Pharmacological Relevance

- A3 Adenosine Receptor Agonists: Analogs like ABT-702 dihydrochloride () suggest piperidine derivatives’ roles in modulating pain pathways.

Biological Activity

Methyl (2R,5S)-5-aminopiperidine-2-carboxylate dihydrochloride is a compound of increasing interest in pharmaceutical research, particularly due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and its implications for medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C7H16Cl2N2O2

- Molecular Weight : Approximately 231.12 g/mol

- IUPAC Name : Methyl (2R,5S)-5-aminopiperidine-2-carboxylate dihydrochloride

- Structure : The compound features a piperidine ring with an amine and carboxylate functional group, enhancing its potential interactions with biological systems.

Biological Activity

Research indicates that methyl (2R,5S)-5-aminopiperidine-2-carboxylate dihydrochloride exhibits notable biological activities, particularly in neuropharmacology. It is believed to modulate neurotransmitter systems, influencing pathways related to mood and cognition. The structural characteristics suggest interactions with various receptors in the central nervous system (CNS), although specific mechanisms remain to be fully elucidated.

Neuropharmacological Effects

- Modulation of Neurotransmitter Systems : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially affecting synaptic transmission.

- Impact on Mood and Cognition : Given its structural similarity to known psychoactive compounds, it may influence mood-regulating pathways.

Synthesis Methods

The synthesis of methyl (2R,5S)-5-aminopiperidine-2-carboxylate dihydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

- Reagents : Utilization of glutamic acid or pyroglutamic acid as starting materials.

- Catalysts : Various catalysts may be employed to enhance reaction efficiency.

Comparative Analysis with Related Compounds

The following table highlights some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl (2R,5S)-5-(benzyloxy)aminopiperidine-2-carboxylate | Contains a benzyloxy group | Enhanced lipophilicity may improve membrane permeability |

| Racemic (2R,5S)-5-aminopiperidine-2-carboxylic acid | Lacks methyl ester functionality | Potentially different biological activity due to lack of ester |

| (2R,5S)-N-benzylpiperidin-2-carboxamide | Benzyl substitution at nitrogen | May exhibit different receptor selectivity compared to methyl derivative |

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of methyl (2R,5S)-5-aminopiperidine-2-carboxylate dihydrochloride in various therapeutic contexts:

-

Antidepressant Activity : Research indicates that compounds similar to this one can exhibit antidepressant-like effects in animal models.

- Study Reference : A study demonstrated that piperidine derivatives can enhance serotonergic transmission, which is critical in mood regulation.

-

Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits against neurodegenerative diseases.

- Mechanism Insight : The interaction with specific neurotransmitter receptors could mediate these neuroprotective effects.

-

Potential for Obesity Treatment : Given its influence on neurotransmitter systems involved in appetite regulation, it may also have applications in obesity pharmacotherapy.

- Research Context : Investigations into orexin and melanin-concentrating hormone pathways indicate that similar compounds can modulate energy balance.

Q & A

Q. How can the synthesis of methyl (2R,5S)-5-aminopiperidine-2-carboxylate dihydrochloride be optimized for high yield and enantiomeric purity?

Methodological Answer: The synthesis involves stereoselective crystallization and acid-mediated cyclization. Key parameters include:

- Solvent selection : Methanol is critical for solubility and crystallization (e.g., 5N methanolic HCl in and ).

- Reaction time : 2 hours for complete cyclization and precipitation of the dihydrochloride salt .

- Workup : Filtration and recrystallization in methanol/petroleum ether (30–50%) yield >95% purity .

- Chiral pool strategy : Stereochemistry is controlled via (2R,5S)-configured intermediates, validated by optical rotation ([α]²⁵D = +16.7 in MeOH) .

Q. What analytical techniques are most reliable for confirming the structural and stereochemical integrity of this compound?

Methodological Answer:

- 1H/13C-NMR : Peaks at δ 3.80 ppm (OCH₃) and δ 170.87 ppm (C=O) confirm ester functionality. Chemical shifts for piperidine protons (e.g., δ 1.73–3.80 ppm) validate the backbone structure .

- IR spectroscopy : Absorbance at 1740 cm⁻¹ (ester C=O) and 3200–2500 cm⁻¹ (NH⁺/HCl) confirm salt formation .

- Melting point : Sharp melting points (220–240°C) indicate high crystallinity and purity .

- Optical rotation : Critical for verifying enantiomeric excess in chiral intermediates .

Q. How can solvent systems and crystallization conditions influence the stereochemical outcome?

Methodological Answer:

- Polar aprotic solvents (e.g., THF in ) stabilize intermediates during coupling reactions.

- Crystallization : Methanol/petroleum ether (30–50%) selectively precipitates the dihydrochloride salt, minimizing racemization .

- Acid concentration : Excess HCl (5N) ensures complete protonation of the amine, stabilizing the salt and preventing side reactions .

Advanced Research Questions

Q. What computational or experimental strategies can resolve contradictions in reaction pathways for derivatives of this compound?

Methodological Answer:

- Quantum chemical calculations : Use reaction path search methods (e.g., ICReDD’s approach in ) to model competing pathways (e.g., tandem Wittig-cycloaddition vs. direct coupling).

- Kinetic studies : Compare activation energies for intermediates (e.g., ’s Method A vs. B). Method A (HOBt/DCC coupling) yields 68% vs. Method B (BOP-Cl/pyridine) with lower efficiency due to competing side reactions .

- In situ monitoring : Employ real-time IR or HPLC to detect transient intermediates and optimize conditions.

Q. How can AI-driven experimental design improve the scalability of piperidine-based syntheses?

Methodological Answer:

- Smart laboratories (): Use AI to automate parameter optimization (e.g., solvent ratios, temperature gradients).

- Feedback loops : Integrate experimental data (e.g., NMR yields, melting points) with computational models to refine synthetic routes.

- High-throughput screening : Test combinatorial conditions (e.g., acid strength, stoichiometry) using robotic platforms.

Q. What mechanistic insights explain the stability of methyl (2R,5S)-5-aminopiperidine-2-carboxylate dihydrochloride under varying pH and temperature conditions?

Methodological Answer:

- pH stability : The dihydrochloride salt stabilizes the protonated amine (pKa ~9–10), preventing degradation in acidic media.

- Thermal analysis : TGA/DSC studies correlate melting points (220–240°C) with thermal stability .

- Hydrolytic resistance : The ester group’s electron-withdrawing effect (δ 170.87 ppm in 13C-NMR) reduces susceptibility to hydrolysis .

Q. How do steric and electronic factors influence the reactivity of this compound in peptide coupling reactions?

Methodological Answer:

- Steric hindrance : The piperidine ring’s axial protons (δ 1.73–2.35 ppm in 1H-NMR) limit nucleophilic attack at the ester carbonyl .

- Electronic effects : The electron-rich amine (δ 3.11–3.25 ppm) enhances reactivity in carbodiimide-mediated couplings (e.g., DCC in ) .

- Coupling agents : HOBt suppresses racemization compared to DMAP, as shown in Method A (68% yield) vs. Method B (lower efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.